(6-(Methylamino)pyridin-3-yl)boronic acid
Overview
Description
(6-(Methylamino)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a methylamino group at the 6-position and a boronic acid group at the 3-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-(methylamino)pyridine-3-boronic acid ester with a suitable boronic acid derivative.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base, and suitable solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the boronic acid group.
Mechanism of Action
Target of Action
The primary target of the compound (6-(Methylamino)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good bioavailability due to its stability and solubility .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of strong oxidizing agents . It is recommended to store this compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
(6-(Methylamino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation step in the coupling reaction, leading to the formation of biaryl compounds. Additionally, this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .
Cellular Effects
For instance, this compound may inhibit proteasome activity by binding to the catalytic threonine residue in the proteasome’s active site, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cellular metabolism . This compound’s impact on cell function can vary depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition . This compound can also act as a ligand for metal ions, facilitating catalytic reactions in which the metal center plays a crucial role. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it is used to inhibit specific enzymes or signaling pathways . The temporal dynamics of its activity are influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor or signaling modulator . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific concentration range is required to achieve the desired biochemical activity without causing adverse effects. These dosage-dependent responses are critical for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in different cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular transport machinery . Additionally, this compound may undergo post-translational modifications, such as phosphorylation or ubiquitination, which can influence its activity and function within different subcellular compartments .
Scientific Research Applications
(6-(Methylamino)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of materials and chemicals that require boronic acid functionalities.
Comparison with Similar Compounds
6-Methylpyridine-3-boronic acid: Similar structure but lacks the methylamino group.
6-Methoxy-3-pyridinylboronic acid: Similar structure but has a methoxy group instead of a methylamino group.
Uniqueness: (6-(Methylamino)pyridin-3-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFQZBVUTQXHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592860 | |
Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774170-15-9 | |
Record name | [6-(Methylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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